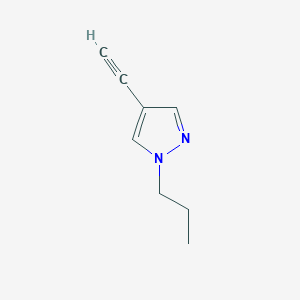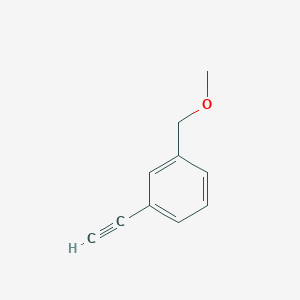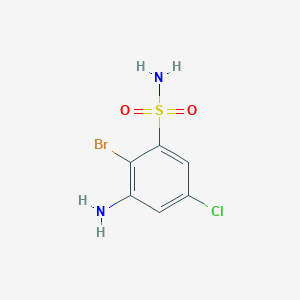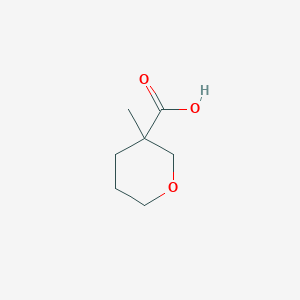
1-Cyclopropyl-2-methanesulfonylethan-1-one
Übersicht
Beschreibung
“1-Cyclopropyl-2-methanesulfonylethan-1-one” is a chemical compound with the molecular formula C6H10O3S . Its CAS number is 1089722-36-0 .
Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-2-methanesulfonylethan-1-one” consists of a cyclopropyl group attached to a methanesulfonylethan-1-one group . The molecular weight of this compound is 162.21 .Wissenschaftliche Forschungsanwendungen
Methane Utilization by Methanotrophs
Methane, a widely available gas used in energy recovery, heating, and transport, can be utilized by methanotrophs—bacteria that use methane as their sole carbon source. Methanotrophs offer a broad spectrum of biotechnological applications, including the production of single-cell protein, biopolymers, soluble metabolites (such as methanol and organic acids), lipids (for biodiesel and health supplements), and vitamins. They also hold potential in bioremediation, chemical transformation processes, and as components of biosensors. These applications showcase the versatility and potential value of methanotrophs in utilizing methane, highlighting the importance of understanding and enhancing methane bioconversion processes (Strong, Xie, & Clarke, 2015).
Enzymatic and Chemical Transformations
Cyclopropenone catalyzed nucleophilic substitution of alcohols by methanesulfonate ion has been highlighted as a method that offers an alternative to traditional reactions by avoiding the use of certain reagents and byproducts. This method is compatible with various functionalities and includes a strategy for aiding purification, demonstrating the chemical versatility and application of methanesulfonate derivatives in synthetic chemistry (Nacsa & Lambert, 2013).
Synthetic Methylotrophy
The concept of synthetic methylotrophy involves engineering non-native methylotrophs to utilize methane and methanol for the production of biofuels and chemicals. This area leverages the increasing availability and reducing cost of methane and methanol, offering a more reduced carbon source compared to carbohydrates. It underscores the integration of biological and engineering principles to enhance the yield of metabolites, demonstrating a promising approach towards sustainable and efficient production of biofuels and chemicals (Whitaker, Sandoval, Bennett, Fast, & Papoutsakis, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-methylsulfonylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-10(8,9)4-6(7)5-2-3-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXWAOHLUAHKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-methanesulfonylethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1529342.png)



![Methyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B1529349.png)
![3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1529350.png)





